7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the naphthalene ring.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of bromine or fluorine atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism by which 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Pathway Involvement: Participating in or inhibiting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5,8-difluoro-1-naphthalenone
- 5,8-Difluoro-3,4-dihydronaphthalen-1(2H)-one
- 7-Bromo-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one distinguishes it from other similar compounds, potentially offering unique electronic properties and reactivity.
Properties
IUPAC Name |
7-bromo-5,8-difluoro-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-6-4-7(12)5-2-1-3-8(14)9(5)10(6)13/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYXHOJQTUXBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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